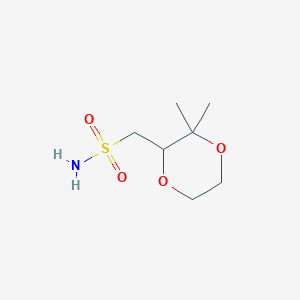

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFUFZQHEJKLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CS(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide typically involves the reaction of 3,3-dimethyl-1,4-dioxane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methanesulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxane ring provides stability and enhances the compound’s solubility in various solvents .

Comparison with Similar Compounds

Substituent Position Effects

The position of dimethyl groups on the dioxane ring significantly impacts properties:

- 3,3-Dimethyl vs. 6,6-Dimethyl Isomers: While both isomers share the molecular formula C₉H₁₅NO₄S, the 3,3-dimethyl substitution likely creates greater steric hindrance near the sulfonamide group compared to the 6,6-dimethyl isomer. This could reduce nucleophilic attack susceptibility at the sulfonamide site.

Aromatic vs. Non-Aromatic Cores

- (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide features a fused aromatic benzodioxin ring, enhancing lipophilicity (logP ~1.5 estimated) compared to the non-aromatic dioxane core (logP ~0.2–0.5). This aromaticity may improve membrane permeability, making it more suitable for pharmaceutical applications.

Hybrid Structures

Compounds like 10h (C₁₃H₂₁N₃O₂S) incorporate diazepane and phenyl moieties, creating a larger, more flexible structure. The sulfonamide group in such hybrids often serves as a hydrogen-bonding anchor in enzyme binding, as seen in kinase inhibitors. In contrast, the dioxane-based sulfonamide lacks this complexity, limiting its utility in high-affinity biological interactions.

Industrial and Agrochemical Derivatives

Sulfonamide derivatives like triflusulfuron-methyl () highlight the diversity of applications. These agrochemicals utilize triazine cores paired with sulfonamides for herbicidal activity, underscoring how core structure dictates function. The target compound’s dioxane core lacks the electron-deficient triazine ring critical for herbicidal action.

Biological Activity

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, mechanisms of action, and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound features a dioxane ring and a methanesulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 229.25 g/mol. The unique structural characteristics contribute to its reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of a suitable dioxane precursor with methanesulfonyl chloride in the presence of a base such as pyridine:

This method allows for the selective introduction of the methanesulfonyl group while maintaining the integrity of the dioxane structure.

Anti-arrhythmic Properties

Research indicates that derivatives synthesized from this compound exhibit significant anti-arrhythmic activity . In studies using calcium chloride models, some derivatives demonstrated notable anti-arrhythmic effects with an anti-arrhythmic index (AI) reaching up to 3.9. This suggests potential therapeutic applications in cardiovascular medicine.

The mechanism by which this compound exerts its biological effects may involve:

- Electrophilic interactions : The methanesulfonamide group can form hydrogen bonds with nucleophiles in biological systems, influencing protein structures and functions.

- Reactivity with biomolecules : The compound's ability to undergo oxidation and reduction reactions allows it to interact with various biomolecules, potentially modifying their activity.

Case Studies

- Study on Anti-arrhythmic Activity : A screening of several compounds derived from this compound revealed that three out of ten tested compounds exhibited significant anti-arrhythmic effects.

- Biological Interactions : Research has shown that the compound interacts with amino acids and other nucleophiles in biological systems, which is crucial for understanding its influence on biological pathways.

Applications in Medicinal Chemistry

This compound is being explored for its potential as:

- A building block in organic synthesis.

- A reagent in chemical reactions aimed at developing new drugs.

- A precursor for compounds with therapeutic applications in treating cardiovascular diseases.

Comparative Analysis

The following table summarizes the biological activities and properties of similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-arrhythmic | Electrophilic interactions |

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Precursor for cycloaddition | Diels-Alder reactions |

| Methanesulfonamide | Antibacterial | Inhibition of bacterial enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.